![molecular formula C14H14F3N3O2S B7471270 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of sulfonamides and has shown promising results in preclinical studies. The purpose of
作用机制
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide selectively binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups from ATP to the tyrosine residues of downstream signaling molecules. This results in the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide also inhibits the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion. In preclinical studies, 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has also been shown to enhance the activity of other anticancer agents, including chemotherapy and radiation therapy. 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One of the advantages of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide is its high selectivity for BTK and other kinases, which reduces the risk of off-target effects. 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide also has a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide in humans.
未来方向
There are several future directions for the development of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide. One potential direction is the combination of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide with other anticancer agents to enhance its efficacy. Another direction is the development of new formulations of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide that improve its solubility and bioavailability. Future studies should also focus on the safety and efficacy of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide in humans, including the identification of biomarkers that predict response to treatment. Finally, the potential use of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide in other diseases, such as autoimmune disorders, should be explored.
Conclusion:
In conclusion, 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity for BTK and other kinases, low toxicity profile, and favorable pharmacokinetic properties make it an attractive candidate for further development. Future studies should focus on improving the solubility and bioavailability of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide, as well as exploring its potential use in combination with other anticancer agents and in other diseases.
合成方法
The synthesis of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide involves a series of chemical reactions that start with the reaction of 5-trifluoromethyl-2-aminopyridine with 2-bromoethylamine hydrobromide in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to obtain the final product. The purity and yield of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and survival, which is critical for the growth of many types of cancer cells.
属性
IUPAC Name |
4-[2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)11-3-6-13(20-9-11)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFXSTWWPBTFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

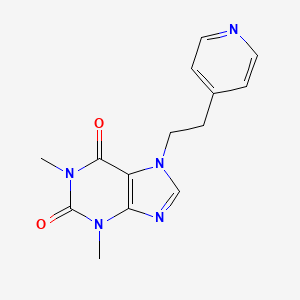
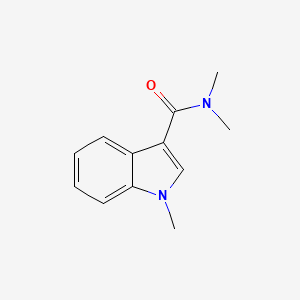
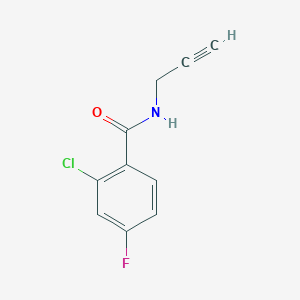

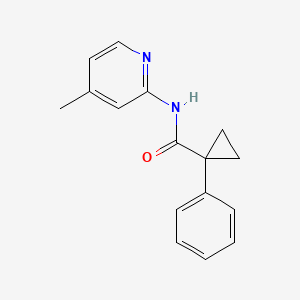

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


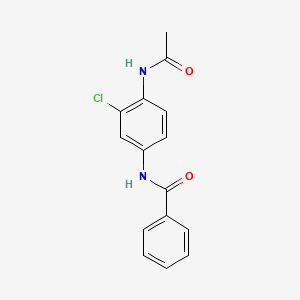
![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)